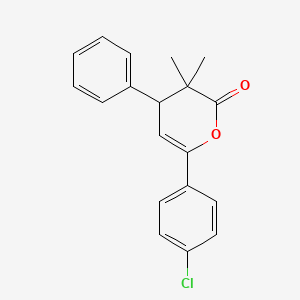
2-Bromo-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes It is a brominated derivative of 1,2-dihydronaphthalene, characterized by the presence of a bromine atom at the second position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,2-dihydronaphthalene typically involves the bromination of 1,2-dihydronaphthalene. One common method is the addition of bromine to a solution of 1,2-dihydronaphthalene in a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is often carried out at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or distillation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted dihydronaphthalenes.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction Reactions: Reduction of the bromine atom can yield 1,2-dihydronaphthalene or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dihydronaphthalenes, while oxidation can produce naphthoquinones or other oxidized derivatives .
Applications De Recherche Scientifique
2-Bromo-1,2-dihydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of biologically active molecules that can be studied for their pharmacological properties.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,2-dihydronaphthalene in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In oxidation and reduction reactions, the bromine atom can be transformed into other functional groups, altering the electronic properties of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,4-dihydronaphthalene: Another brominated dihydronaphthalene with the bromine atom at the 4-position.
1,2-Dihydronaphthalene: The non-brominated parent compound.
2-Bromo-1,4-naphthoquinone: A brominated naphthoquinone with different electronic properties.
Uniqueness
2-Bromo-1,2-dihydronaphthalene is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated naphthalenes. Its position-specific bromination allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
652977-95-2 |
|---|---|
Formule moléculaire |
C10H9Br |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
2-bromo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7H2 |
Clé InChI |
UENHJUPTKOROMF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



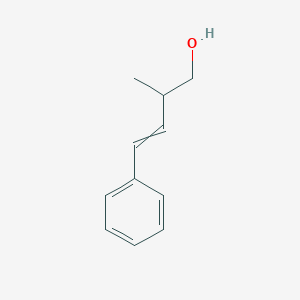
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
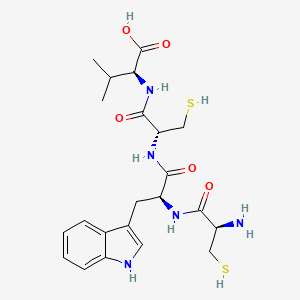
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
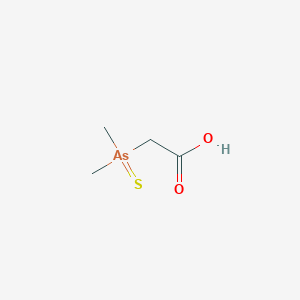
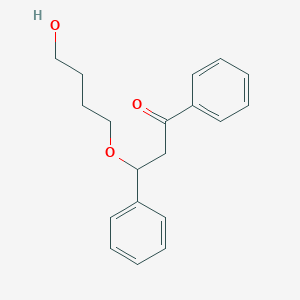
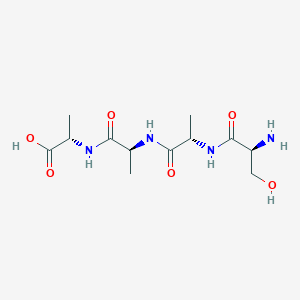
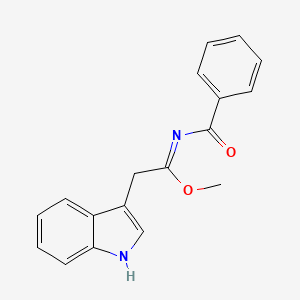

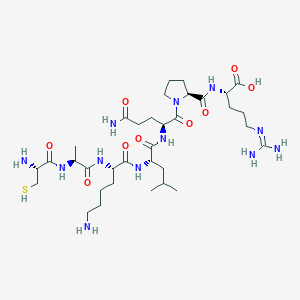
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
